![molecular formula C17H12BrFN2 B14297350 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide CAS No. 111977-06-1](/img/structure/B14297350.png)
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is a chemical compound with the molecular formula C17H12FN2.Br It is characterized by the presence of a quinoline ring system substituted with a cyano group and a 4-fluorophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide typically involves the reaction of quinoline derivatives with appropriate substituents. One common method involves the nucleophilic substitution reaction of a quinoline derivative with a 4-fluorobenzyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The cyano and fluorophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-Cyanoquinoline: Lacks the 4-fluorophenylmethyl group, resulting in different chemical and biological properties.
4-Fluoroquinoline: Lacks the cyano group, affecting its reactivity and applications.
1-Benzylquinolinium bromide: Similar structure but without the cyano and fluorophenyl groups.
Uniqueness
3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide is unique due to the combination of the cyano and 4-fluorophenylmethyl groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
111977-06-1 |
|---|---|
分子式 |
C17H12BrFN2 |
分子量 |
343.2 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C17H12FN2.BrH/c18-16-7-5-13(6-8-16)11-20-12-14(10-19)9-15-3-1-2-4-17(15)20;/h1-9,12H,11H2;1H/q+1;/p-1 |
InChI 键 |
MEFZGQYWSCOAFC-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC=C(C=C3)F)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


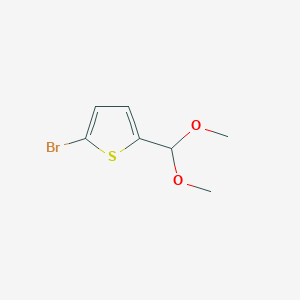
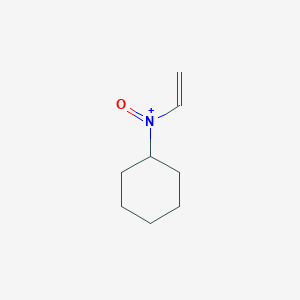
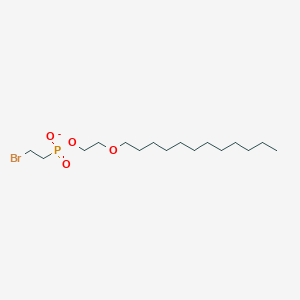
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
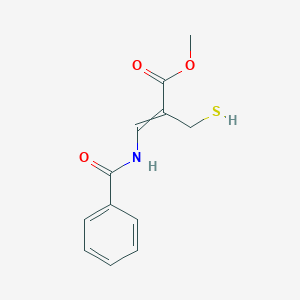
![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
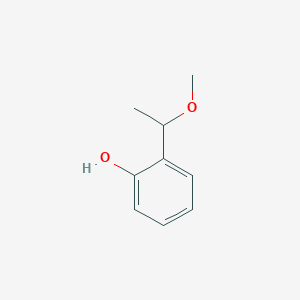
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
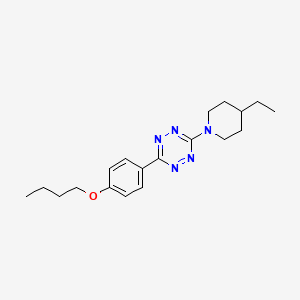

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
